

Spectroscopic Analysis of 4-Bromo-5-fluoro-2-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-5-fluoro-2-methylbenzonitrile

Cat. No.: B1289871

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **4-Bromo-5-fluoro-2-methylbenzonitrile** (CAS No. 916792-15-9). Due to the limited availability of public domain spectral data for this specific compound, this document outlines the standard experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents tables summarizing the expected spectral characteristics based on the analysis of structurally similar compounds. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or synthesizing this molecule.

Compound Information

Property	Value
IUPAC Name	4-Bromo-5-fluoro-2-methylbenzonitrile
CAS Number	916792-15-9
Molecular Formula	C ₈ H ₅ BrFN
Molecular Weight	214.03 g/mol
Chemical Structure	

Spectral Data (Predicted)

Note: Experimental spectral data for **4-Bromo-5-fluoro-2-methylbenzonitrile** is not readily available in public databases. The following tables provide predicted data based on the analysis of similar substituted benzonitrile compounds. These predictions are for reference purposes only and should be confirmed by experimental data.

¹H NMR (Proton NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~ 7.6 - 7.8	d	~ 8 - 10	1H	Ar-H
~ 7.3 - 7.5	d	~ 6 - 8	1H	Ar-H
~ 2.4 - 2.6	s	-	3H	-CH ₃

¹³C NMR (Carbon-13 NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~ 160 - 165 (d, ¹ JCF)	C-F
~ 135 - 140	Ar-C
~ 130 - 135	Ar-C
~ 120 - 125	C-Br
~ 115 - 120	Ar-C
~ 115 - 120	CN
~ 110 - 115 (d, ² JCF)	Ar-C
~ 20 - 25	-CH ₃

IR (Infrared) Spectroscopy

Sample Preparation: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2220 - 2240	Strong, Sharp	C≡N stretch
~ 3000 - 3100	Medium	Ar C-H stretch
~ 2850 - 2950	Medium	Aliphatic C-H stretch
~ 1550 - 1600	Medium to Strong	C=C stretch (aromatic)
~ 1200 - 1300	Strong	C-F stretch
~ 1000 - 1100	Strong	C-Br stretch

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
213/215	~ 100 / ~ 98	[M] ⁺ (Molecular ion peak, showing bromine isotope pattern)
198/200	Variable	[M-CH ₃] ⁺
134	Variable	[M-Br] ⁺
107	Variable	[M-Br-CN] ⁺

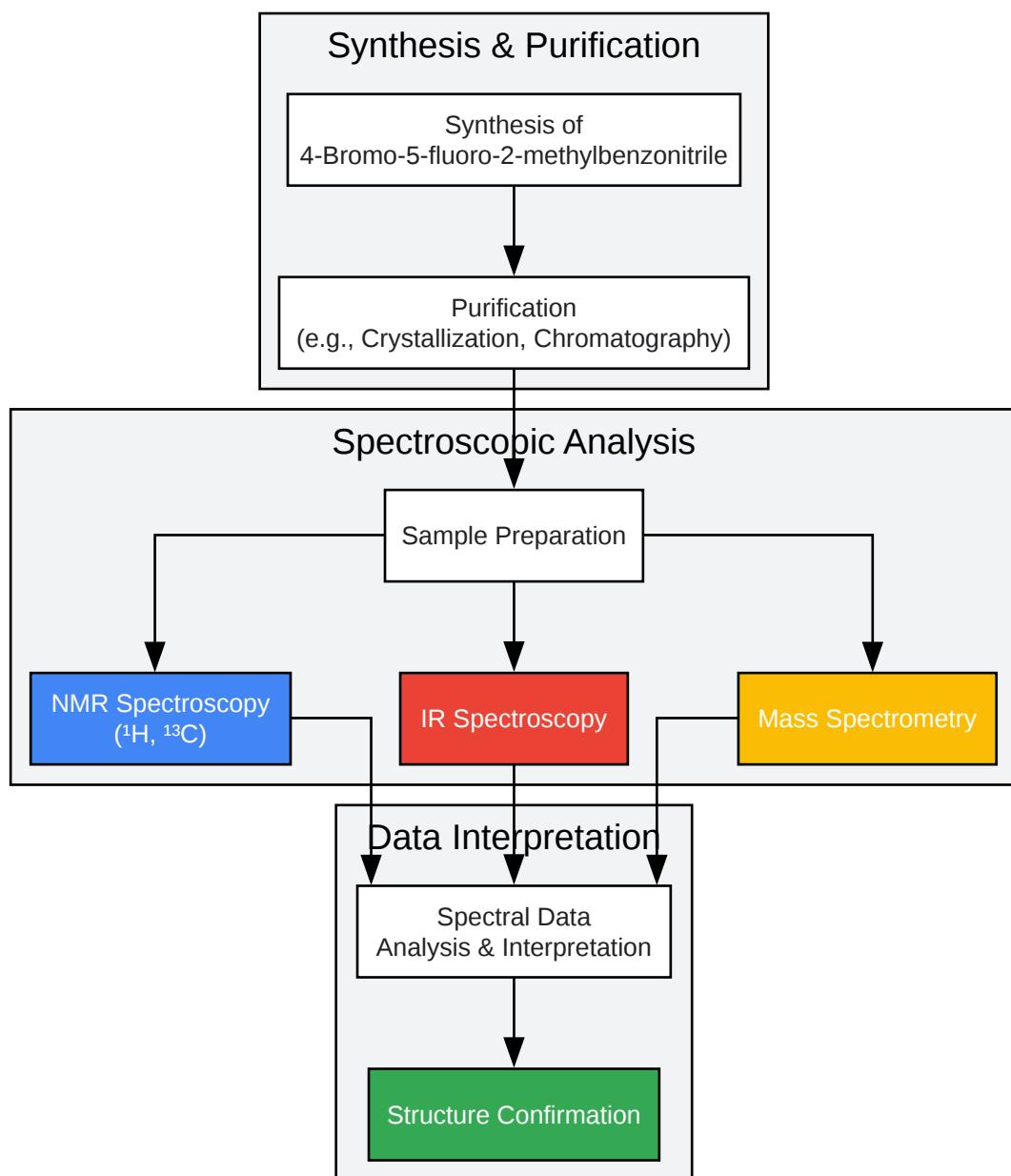
Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-Bromo-5-fluoro-2-methylbenzonitrile** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition: Proton spectra are acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically averaged.
- ^{13}C NMR Acquisition: Carbon-13 spectra are acquired using a proton-decoupled pulse sequence with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans (typically >1024) are averaged to achieve an adequate signal-to-noise ratio.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the residual CDCl_3 signal at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy


- Sample Preparation: A small amount of **4-Bromo-5-fluoro-2-methylbenzonitrile** (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment is first collected. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. Typically, 32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (if the compound is sufficiently volatile and thermally stable).
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is used.
- Ionization: The sample is vaporized and bombarded with a beam of 70 eV electrons to induce ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion detected.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **4-Bromo-5-fluoro-2-methylbenzonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-5-fluoro-2-methylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289871#4-bromo-5-fluoro-2-methylbenzonitrile-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com